Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16536577
InChI: InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)
SMILES:
Molecular Formula: C23H36N5O12P
Molecular Weight: 605.5 g/mol

Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate

CAS No.:

Cat. No.: VC16536577

Molecular Formula: C23H36N5O12P

Molecular Weight: 605.5 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate -

Specification

Molecular Formula C23H36N5O12P
Molecular Weight 605.5 g/mol
IUPAC Name propan-2-yl [1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate
Standard InChI InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)
Standard InChI Key OIVGIZKCGVNNKM-UHFFFAOYSA-N
Canonical SMILES CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, propan-2-yl [1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate, reflects its multifunctional architecture . Central to its structure is a purine base (adenine derivative) linked via a carbamate moiety to a phosphoryloxymethoxypropyl chain. The presence of bis-isopropoxycarbonyloxy methoxy groups enhances its lipophilicity, a critical feature for oral bioavailability as a prodrug .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₃H₃₆N₅O₁₂P
Molecular Weight605.5 g/mol
CAS Number1244022-54-5
StereochemistryR-configuration at chiral center

The stereospecific R-configuration at the chiral center is essential for its biological activity, as evidenced by studies on Tenofovir Disoproxil, where the R-enantiomer exhibits superior antiviral potency compared to the S-form .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1740 cm⁻¹ (C=O stretching of carbonate/carbamate) and 1250 cm⁻¹ (P=O stretching), confirming functional group integrity. Nuclear magnetic resonance (NMR) analyses, including ¹H and ¹³C spectra, resolve the compound’s complex proton environments, such as the deshielded purine protons (δ 8.2–8.4 ppm) and isopropyl methine groups (δ 4.9–5.1 ppm). High-performance liquid chromatography (HPLC) with UV detection at 260 nm (λₘₐₓ for adenine) ensures purity >98% in synthetic batches.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential carbamate and phosphonate bond formations. A representative protocol entails:

  • Nucleoside Activation: Adenine is functionalized at the N⁶ position using isopropyl chloroformate in N-methylpyrrolidone (NMP) at 60°C.

  • Phosphoryloxypropyl Linkage: The activated nucleoside reacts with bis(isopropoxycarbonyloxymethoxy)phosphoryl chloride in the presence of triethylamine to form the phosphoryloxymethoxypropyl bridge.

  • Carbamate Coupling: Final isopropoxycarbonylation at the purine’s exocyclic amine completes the structure.

Table 2: Optimization of Reaction Conditions

ParameterOptimal ConditionImpact on Yield
SolventN-methylpyrrolidoneMaximizes solubility of intermediates
Temperature60–70°CBalances reaction rate and side-product formation
BaseTriethylamine (2.5 equiv)Neutralizes HCl byproduct, drives reaction forward

Side reactions, such as hydrolysis of the isopropoxycarbonyl groups, are mitigated by anhydrous conditions and controlled pH.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry to enhance mixing efficiency and reduce reaction times. Critical quality attributes (CQAs) monitored during manufacturing include residual solvent levels (<500 ppm for NMP) and enantiomeric excess (>99% R-configuration) .

Pharmacokinetics and Metabolic Pathways

Prodrug Activation Mechanism

As a prodrug derivative of Tenofovir, the compound undergoes enzymatic hydrolysis in vivo, liberating the active metabolite, tenofovir diphosphate . Esterases in the intestinal lumen and hepatocytes cleave the isopropoxycarbonyloxy groups, yielding the free phosphonomethoxypropyl adenine (PMPA) moiety .

Table 3: Key Pharmacokinetic Parameters (From Tenofovir DF Studies)

ParameterValue (Mean ± SD)Source
Oral Bioavailability25–30%
Tₘₐₓ1.5–2.0 hours
Intracellular Half-life12–50 hours (tenofovir diphosphate)

The prolonged intracellular half-life of tenofovir diphosphate enables once-daily dosing, a significant advantage in antiretroviral regimens .

Drug-Drug Interactions

Coadministration with cytochrome P450 inducers (e.g., rifampin) may reduce plasma concentrations, necessitating dose adjustments . Conversely, probenecid inhibits renal tubular secretion of tenofovir, increasing systemic exposure .

Antiviral Activity and Resistance Profile

Mechanism of Action

Tenofovir diphosphate competitively inhibits HIV-1 reverse transcriptase (RT), incorporating into viral DNA and causing chain termination . Its acyclic structure bypasses steric hindrance from RT mutations, retaining activity against strains resistant to nucleoside analogs (e.g., M184V) .

Table 4: Resistance Mutations and Fold-Change in IC₅₀

MutationFold-Change in IC₅₀ (vs. Wild-Type)Clinical Relevance
K65R3.0Low-level resistance
M41L1.2Minimal impact

The K65R mutation, associated with reduced susceptibility, arises infrequently under tenofovir pressure .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator